Quorum Sensing-IN-2
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Overview
Description
Quorum Sensing-IN-2 is a compound that plays a significant role in the inhibition of quorum sensing, a cell-to-cell communication mechanism used by bacteria to coordinate gene expression based on population density. This compound is particularly important in controlling bacterial virulence and biofilm formation, making it a valuable tool in the fight against bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-2 typically involves the use of organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of functional groups that are essential for its activity. Common reagents used in the synthesis include acyl chlorides, amines, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Quorum Sensing-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, hydroxides; often in polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Quorum Sensing-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing inhibition and its effects on bacterial communication.
Biology: Helps in understanding the mechanisms of bacterial biofilm formation and virulence regulation.
Medicine: Potential therapeutic agent for treating bacterial infections by disrupting quorum sensing pathways.
Industry: Applied in the development of anti-biofilm coatings for medical devices and industrial equipment .
Mechanism of Action
Quorum Sensing-IN-2 exerts its effects by interfering with the quorum sensing pathways in bacteria. It binds to the receptors that detect autoinducers, preventing the activation of genes responsible for virulence and biofilm formation. This disruption in communication leads to a reduction in bacterial pathogenicity and biofilm development .
Comparison with Similar Compounds
Quorum Sensing-IN-1: Another quorum sensing inhibitor with a slightly different structure and mechanism of action.
Halogenated Furanones: Natural compounds known for their quorum sensing inhibitory activity .
Uniqueness of Quorum Sensing-IN-2: this compound is unique due to its high specificity and potency in inhibiting quorum sensing. It has been shown to be effective against a broad range of bacterial species, making it a versatile tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H13F2NO3 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(4-fluorophenyl)-5-methylidene-2-oxofuran-3-yl]methyl]benzamide |
InChI |
InChI=1S/C19H13F2NO3/c1-11-17(12-2-6-14(20)7-3-12)16(19(24)25-11)10-22-18(23)13-4-8-15(21)9-5-13/h2-9H,1,10H2,(H,22,23) |
InChI Key |
NQPBBFRTQLYIMO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=C(C(=O)O1)CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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